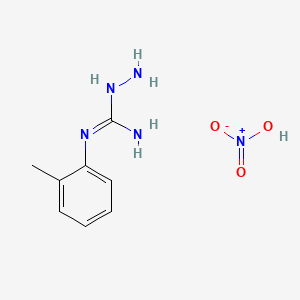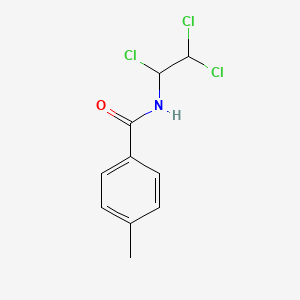![molecular formula C20H16N2O3 B14360716 Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate CAS No. 94543-19-8](/img/structure/B14360716.png)
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is a complex organic compound belonging to the class of pyrroloquinoxalines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalines, including Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate, typically involves the intramolecular cyclization of quinoxaline derivatives. One common method involves the reaction of N-(2,4-difluorophenyl)-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carboxamide with sodium hydride . Another method includes the Clauson-Kaas reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using a NaBH4-CuSO4 system .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, acetic acid, and NaBH4-CuSO4. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various substituted pyrroloquinoxalines .
科学的研究の応用
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
Quinoxaline: A simpler structure that lacks the pyrrole ring, resulting in different chemical properties and applications.
Pyrazinone: Another related compound with a different ring structure, often used in similar biological studies.
Uniqueness
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Akt kinase and its potential anti-cancer activity make it a valuable compound for further research and development .
特性
| 94543-19-8 | |
分子式 |
C20H16N2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C20H16N2O3/c1-25-18(23)12-14-11-17-19(13-7-3-2-4-8-13)21-15-9-5-6-10-16(15)22(17)20(14)24/h2-11,24H,12H2,1H3 |
InChIキー |
BTXIWGHGKQUDCU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/no-structure.png)



![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)


